Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate
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Overview
Description
Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate is a complex organic compound that features a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate typically involves the protection of amino groups using tert-butyl carbamates. The formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride di-tert-butyl dicarbonate .
Industrial Production Methods
Industrial production methods for tert-butyl carbamates often involve the use of hydrazine hydrate and isopropyl alcohol, followed by the addition of di-tert-butyl dicarbonate . This method ensures efficient production with minimal side reactions.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate undergoes various types of chemical reactions, including:
Oxidation: Using reagents like KMnO₄ and OsO₄.
Reduction: Employing agents such as LiAlH₄ and NaBH₄.
Substitution: Involving nucleophiles like RLi and RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate for protection, and strong acids like trifluoroacetic acid for deprotection . The conditions often involve room temperature reactions or mild heating.
Major Products
The major products formed from these reactions include various Boc-protected derivatives and deprotected amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate has several scientific research applications:
Chemistry: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor in drug synthesis.
Industry: Utilized in the production of various organic compounds and intermediates.
Mechanism of Action
The mechanism of action of tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate involves the protection and deprotection of amino groups. The tert-butyl carbamate group is cleaved under acidic conditions, producing tert-butyl cations that can be stabilized by elimination reactions . This process is crucial for the compound’s role in organic synthesis and peptide formation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate is unique due to its specific structure, which includes a brominated oxazepine ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specialized applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C15H19BrN2O4 |
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Molecular Weight |
371.23 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-7-bromo-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]carbamate |
InChI |
InChI=1S/C15H19BrN2O4/c1-15(2,3)22-14(20)17-10-8-21-12-6-5-9(16)7-11(12)18(4)13(10)19/h5-7,10H,8H2,1-4H3,(H,17,20)/t10-/m0/s1 |
InChI Key |
RIYXFFSHEBRVTE-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COC2=C(C=C(C=C2)Br)N(C1=O)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2=C(C=C(C=C2)Br)N(C1=O)C |
Origin of Product |
United States |
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